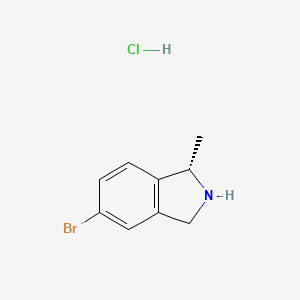

(S)-5-Bromo-1-methylisoindoline hydrochloride

Description

Properties

IUPAC Name |

(1S)-5-bromo-1-methyl-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c1-6-9-3-2-8(10)4-7(9)5-11-6;/h2-4,6,11H,5H2,1H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYJGRVECRRQTM-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CN1)C=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2=C(CN1)C=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Preformed Isoindolines

Direct electrophilic bromination of 1-methylisoindoline using brominating agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) is a common approach. However, this method often suffers from poor regioselectivity due to the electron-rich nature of the isoindoline ring.

In a modified protocol, 4-bromo-2-methylaniline serves as a precursor, undergoing iodination and Sonogashira coupling to install substituents before cyclization. For example, iodination with N-iodosuccinimide (NIS) in acetic acid at 0–40°C yields a dihalogenated intermediate, which is coupled with trimethylsilylacetylene under Pd(PPh₃)₄/CuI catalysis. Subsequent cyclization with potassium tert-butoxide in N-methylpyrrolidone (NMP) at 60°C affords 5-bromo-7-methylindole derivatives in 75–92% yields.

Table 1: Bromination and Cyclization Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Iodination | NIS, Acetic acid, 0–40°C | 85–92 | |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Triethylamine, THF | 90–95 | |

| Cyclization | KOtBu, NMP, 60°C | 75–79.5 |

Stereoselective Synthesis of the (S)-Enantiomer

Chiral Resolution Using Mandelic Acid

A widely employed method for obtaining enantiomerically pure (S)-5-bromo-1-methylisoindoline involves diastereomeric salt formation with chiral resolving agents. The patent CN105130824A demonstrates this approach for S-5-bromo-1-aminoindane:

-

Oxime Formation : 5-Bromo-1-indanone reacts with hydroxylamine in methanol to form the corresponding oxime.

-

Catalytic Hydrogenation : The oxime is reduced under H₂ (1.0 MPa) using Raney nickel in methanol, yielding racemic 5-bromo-1-aminoindane.

-

Resolution : Treatment with D-mandelic acid in methanol at 55°C induces crystallization of the (S)-enantiomer mandelate salt, achieving >99% ee after recrystallization.

Table 2: Resolution Parameters for (S)-5-Bromo-1-aminoindane

| Parameter | Value | Reference |

|---|---|---|

| Resolving Agent | D-Mandelic acid | |

| Solvent | Methanol | |

| Temperature | 55°C | |

| ee After Crystallization | >99% | |

| Yield | 41.1% |

This method is scalable and cost-effective but requires efficient recovery of the resolving agent.

Hydrochloride Salt Formation and Purification

The final step involves converting the free base (S)-5-bromo-1-methylisoindoline to its hydrochloride salt. This is typically achieved by:

-

Dissolving the free base in anhydrous ether or dichloromethane.

-

Adding concentrated hydrochloric acid dropwise at 0°C.

-

Filtering the precipitated salt and washing with cold ether.

Key Consideration : Excess acid must be avoided to prevent decomposition of the isoindoline ring.

Analytical Characterization and Quality Control

Critical analytical data for this compound include:

-

¹H NMR (CDCl₃): δ 7.63 (s, 1H, ArH), 3.82 (q, 1H, CHNH), 2.47 (s, 3H, CH₃), 1.52 (d, 3H, J = 6.8 Hz, CH₃).

-

HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) confirm enantiomeric purity (>99% ee).

-

MS (ESI+) : m/z 210.1 [M+H]⁺, isotopic pattern consistent with bromine.

Comparative Evaluation of Synthetic Routes

Table 3: Advantages and Limitations of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Chiral Resolution | High ee (>99%), Scalable | Low Yield (41%), Resolving Agent Recovery |

| Asymmetric Catalysis | Atom-Economical, No Resolving Agents | Limited Substrate Scope |

| Direct Bromination | Short Synthetic Route | Poor Regioselectivity |

Chemical Reactions Analysis

Types of Reactions

(S)-5-Bromo-1-methylisoindoline hydrochloride can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of dehalogenated products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions to achieve selective oxidation.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted isoindoline derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the original compound.

Scientific Research Applications

Chemical Properties and Structure

(S)-5-Bromo-1-methylisoindoline hydrochloride has the molecular formula C₉H₁₁BrClN and is characterized by its bicyclic structure. The presence of the bromine atom significantly affects its reactivity and biological properties, making it a valuable compound in drug development.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Compounds similar to this compound have been studied for their potential to inhibit cancer cell proliferation. For instance, derivatives of indole compounds have shown effectiveness against various cancer types by inducing apoptosis in tumor cells .

- Antiviral Properties : Indole derivatives, including this compound, have been reported to possess antiviral activities against both RNA and DNA viruses. This makes them promising candidates for the development of new antiviral drugs .

- Anti-inflammatory Effects : Some studies suggest that compounds in this class may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Starting Materials : The synthesis often begins with readily available anilines or similar derivatives.

- Bromination : The introduction of the bromine atom is achieved through electrophilic aromatic substitution.

- Cyclization : Subsequent cyclization reactions form the isoindoline structure.

- Hydrochloride Formation : The final step usually involves converting the base form into its hydrochloride salt to enhance solubility.

A detailed synthetic pathway may include:

- Reaction conditions such as temperature, solvent choice (e.g., acetonitrile), and catalysts used (e.g., potassium carbonate) to optimize yield and purity .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of (S)-5-Bromo-1-methylisoindoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isoindoline ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on elucidating the detailed mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

Structural Analogues

(a) Non-Brominated Isoindoline Derivatives

The absence of bromine limits their utility in Suzuki-Miyaura or Buchwald-Hartwig reactions, which are critical for constructing complex pharmacophores .

(b) Racemic Mixtures vs. Enantiopure Forms

The (S)-enantiomer of 5-bromo-1-methylisoindoline hydrochloride may exhibit distinct binding affinities compared to its (R)-counterpart or racemic mixtures. For example, enantiopure isoindoline derivatives often show improved selectivity in targeting GPCRs or ion channels, as evidenced by studies on neurokinin-1 receptor antagonists .

(c) Brominated Isoindoline Derivatives

- 5-Bromo-1-phenylisoindoline : The aromatic phenyl group introduces π-π stacking interactions, which may improve binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

Pharmacological and Physicochemical Properties

| Property | (S)-5-Bromo-1-methylisoindoline HCl | 5-Bromo-1-ethylisoindoline | 1-Methylisoindoline (non-brominated) |

|---|---|---|---|

| Molecular Weight | ~250.5 g/mol* | ~264.6 g/mol* | ~135.2 g/mol* |

| LogP | ~1.8* | ~2.3* | ~0.9* |

| Aqueous Solubility | Moderate | Low | High |

| Reactivity | High (Br enables cross-coupling) | High | Low |

Biological Activity

(S)-5-Bromo-1-methylisoindoline hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C9H11BrClN

- Molecular Weight : 232.55 g/mol

- CAS Number : 146160478

- Solubility : The compound is reported to be soluble in water, with a solubility of approximately 4.62 mg/ml .

This compound exhibits its biological activity primarily through interactions with specific molecular targets. The presence of the bromine atom and the methyl group at strategic positions enhances its binding affinity to various receptors and enzymes. This interaction can modulate biological pathways, influencing processes such as enzyme activity and receptor signaling.

Potential Targets:

- Enzymatic Inhibition : The compound may act as an inhibitor or modulator of specific enzymes involved in critical biochemical pathways.

- Receptor Binding : It has potential applications in targeting receptors associated with various diseases, including cancer and viral infections.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MG-63 (Osteosarcoma) | 10.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 8.3 | Cell cycle arrest |

| MCF-7 (Breast Cancer) | 12.0 | Inhibition of angiogenesis |

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against HIV. Studies suggest that it may inhibit HIV replication in human peripheral blood mononuclear cells (PBMCs).

| Compound | EC50 (µM) | Target Activity |

|---|---|---|

| This compound | 9.0 | Inhibition of HIV-1 replication |

Study 1: Anticancer Efficacy

In a study published in Molecular Cancer Therapeutics, this compound was tested against a panel of cancer cell lines. The results indicated significant cytotoxicity, particularly in osteosarcoma and cervical cancer cells, with mechanisms involving apoptosis and cell cycle modulation being identified .

Study 2: Antiviral Properties

A separate investigation assessed the compound's efficacy against HIV. The study revealed that this compound effectively inhibited viral replication, demonstrating an EC50 comparable to established antiviral agents. This suggests potential utility in developing new therapeutic strategies for HIV treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (S)-5-Bromo-1-methylisoindoline hydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis of enantiomerically pure isoindoline derivatives typically involves chiral resolution or asymmetric catalysis. For brominated analogs, a bromine substituent can be introduced via electrophilic aromatic substitution or halogen exchange. For example, intermediates like 2-Boc-5-bromo-1-isoindolinone (CAS: 61033-69-0) can undergo deprotection and subsequent methylation to yield the target compound. Chiral HPLC or enzymatic resolution may be employed to isolate the (S)-enantiomer .

- Key Considerations : Monitor reaction progress using TLC or LC-MS to avoid over-bromination. Ensure anhydrous conditions during methylation to prevent hydrolysis of intermediates.

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR : Confirm substitution patterns (e.g., bromine at C5, methyl at N1).

- HPLC : Use a chiral column (e.g., Chiralpak AD-H) to validate enantiomeric excess (≥95% purity).

- Mass Spectrometry : Compare observed [M+H]+ with theoretical molecular weight (C9H11BrN·HCl: ~258.56 g/mol).

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Methodological Answer : Hydrochloride salts often exhibit limited aqueous solubility. Pre-solubilize in DMSO (e.g., 14.29 mg/mL for similar compounds ), then dilute in PBS or saline for biological assays. For long-term storage, lyophilize and store at -20°C under inert gas.

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 1 month) and monitor via HPLC to identify degradation products (e.g., dehydrohalogenation or hydrolysis).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell permeability, off-target effects).

- Step 1 : Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cellular reporter assays).

- Step 2 : Assess compound stability in each assay medium (e.g., pH, serum proteins) via LC-MS .

- Step 3 : Apply factorial design (e.g., varying concentrations of co-factors or inhibitors) to identify confounding factors .

- Case Study : Inconsistent IC50 values in kinase assays may stem from differential ATP competition; use ATP-depleted conditions for clarity.

Q. What strategies are effective for studying the compound’s chiral-specific interactions in protein-ligand docking simulations?

- Methodological Answer :

- Modeling : Use molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to compare (S)- and (R)-enantiomer binding modes.

- Validation : Cross-reference docking scores with experimental data (e.g., SPR or ITC) for enantiomer selectivity.

- Data Interpretation : Apply statistical tools (e.g., bootstrapping in SEM ) to quantify confidence intervals for binding energy differences.

Q. How should researchers design longitudinal studies to assess the compound’s metabolic stability in vivo?

- Methodological Answer :

- Study Design : Administer the compound in rodent models (IV and oral routes) and collect plasma/tissue samples at intervals (e.g., 0.5, 1, 4, 24 h).

- Analytical Workflow : Quantify parent compound and metabolites via UPLC-QTOF. Use isotopically labeled internal standards (e.g., deuterated analogs) for precision.

- Data Analysis : Apply compartmental pharmacokinetic modeling (e.g., non-linear mixed-effects) to estimate half-life and clearance .

Data Contradiction Analysis Framework

Key Considerations for Experimental Design

- Chiral Integrity : Regularly verify enantiomeric purity during synthesis and storage using polarimetry or chiral HPLC .

- Biological Replicates : Use ≥3 independent replicates in assays to account for biological variability; apply ANOVA with post-hoc correction .

- Negative Controls : Include inactive enantiomers (e.g., (R)-isomer) to confirm stereospecific effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.